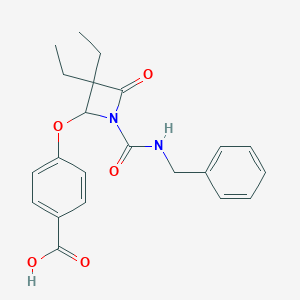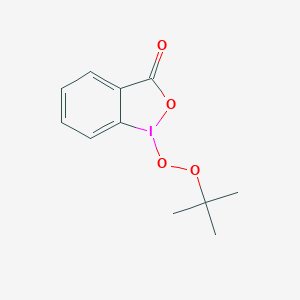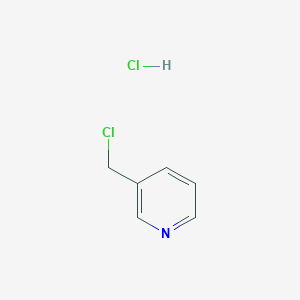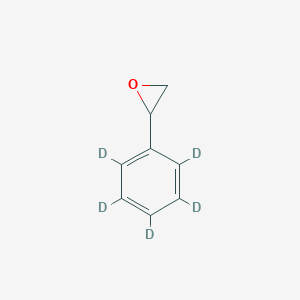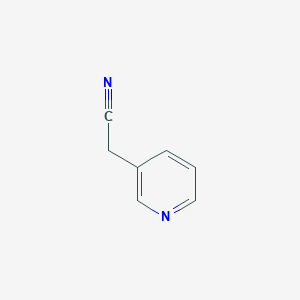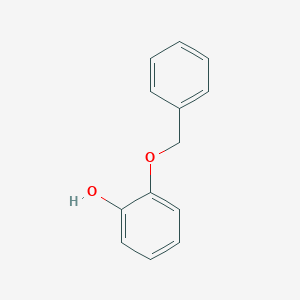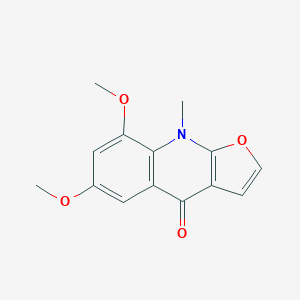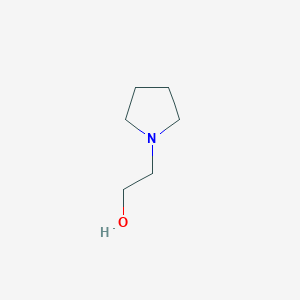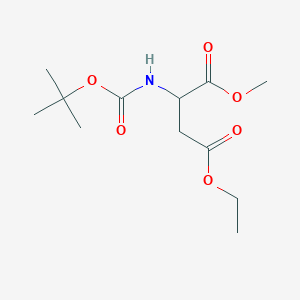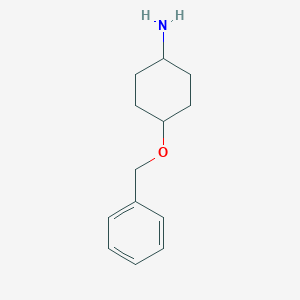
Trans-4-(benzyloxy)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(benzyloxy)cyclohexanamine is a compound that is structurally related to various cyclohexane derivatives which have been studied for their unique chemical and physical properties. The compound itself is not directly mentioned in the provided papers, but the research on similar compounds provides insights into the potential characteristics and applications of Trans-4-(benzyloxy)cyclohexanamine.
Synthesis Analysis
The synthesis of cyclohexane derivatives can be complex, involving multiple steps and the need for chiral building blocks to achieve the desired stereochemistry. For instance, an optically active trans-cyclohexenone derivative was synthesized starting from a bis(benzyloxy) epoxy butane, which then reacted with excellent stereoselectivity with organocopper reagents, indicating the potential for creating substituted cyclohexane compounds with high stereocontrol . This suggests that similar methods could potentially be applied to synthesize Trans-4-(benzyloxy)cyclohexanamine with the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is crucial in determining their chemical reactivity and physical properties. For example, the assignment of correct structures and conformational analysis of isomeric cyclohexanecarboxylic acids was achieved using NMR and FT-IR spectroscopy, which revealed substantial intramolecular hydrogen bonding and a dynamic equilibrium between hydrogen-bonded and non-hydrogen-bonded forms . This indicates that Trans-4-(benzyloxy)cyclohexanamine could also exhibit interesting conformational dynamics and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of cyclohexane derivatives can vary significantly depending on their substitution patterns and stereochemistry. The AlCl3 catalyzed addition of benzene to a cyclohexenecarboxylic acid derivative led to a specific phenyl-substituted product, demonstrating the influence of reaction conditions and catalysts on the outcome of chemical reactions involving cyclohexane rings . This knowledge can be applied to predict and control the reactions of Trans-4-(benzyloxy)cyclohexanamine.
Physical and Chemical Properties Analysis
Cyclohexane derivatives can exhibit a range of physical properties, including the formation of liquid crystalline phases. The crystal and molecular structures of trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were studied, revealing that these compounds exhibit liquid crystalline phases at higher temperatures and assume chair conformations with trans-oriented alkyl groups . Similarly, the synthesis and mesomorphic properties of various cyclohexane-based benzoates were investigated, discussing the effects of the alicyclic part and lateral substituents on their liquid-crystalline properties . These studies suggest that Trans-4-(benzyloxy)cyclohexanamine could also possess unique physical properties, potentially including mesophase formation.
Applications De Recherche Scientifique
Chiral Building Block for Preparation of Substituted Cyclohexane Compounds
Trans-4-(benzyloxy)cyclohexanamine serves as an efficient chiral building block in the synthesis of substituted cyclohexane compounds. It has been synthesized from readily available starting materials and exhibits excellent stereoselectivity in its reactions, highlighting its potential for creating optically active compounds (Hanazawa et al., 2000).
Synthesis of Constrained Lysine Derivatives
The compound has been utilized in the synthesis of constrained lysine derivatives, showcasing its versatility in organic synthesis. This is evident in studies where it has been used in titanium-mediated cyclopropanation of nitriles with unsaturated Grignard reagents, providing a pathway for creating complex organic structures (Forcher et al., 2015).
Oxidative Degradation of Benzene in the Troposphere
Research involving Trans-4-(benzyloxy)cyclohexanamine has contributed to understanding the oxidative degradation of benzene under tropospheric conditions. This includes exploring the reaction pathways, energetics, and product yields of the reaction of hydroxycyclohexadienyl radical with O2, a crucial process in atmospheric chemistry (Olivella et al., 2009).
Enzymatic Synthesis of Analgesics
The compound has also been used in the chemoenzymatic preparation of optically active trans-cyclohexane-1,2-diamine derivatives, leading to the efficient synthesis of analgesics like U-(-)-50,488. This process highlights its role in the development of pharmaceuticals through stereospecific syntheses (González‐Sabín et al., 2004).
Catalytic Activity in Dehydrogenation Reactions
In the realm of catalysis, Trans-4-(benzyloxy)cyclohexanamine-derived compounds have been used to synthesize cyclohexane-based phosphinite iridium pincer complexes. These complexes exhibit significant catalytic activity in dehydrogenation reactions, marking their importance in catalytic processes (Polukeev & Wendt, 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-phenylmethoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZOTXVZFPSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540789 |
Source


|
| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(benzyloxy)cyclohexanamine | |
CAS RN |
98454-39-8 |
Source


|
| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


